4-Chloro-2-(cyclopent-1-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(cyclopent-1-en-1-yl)phenol is an organic compound characterized by a phenolic group substituted with a chlorine atom and a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopent-1-en-1-yl)phenol typically involves the reaction of 4-chlorophenol with cyclopent-1-ene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or ferric chloride, which facilitates the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-(cyclopent-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentyl derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like diethylamine or morpholine under mild conditions (e.g., methanol, 20°C).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of cyclopentyl derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(cyclopent-1-en-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(cyclopent-1-en-1-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The chlorine atom and cyclopentene ring contribute to the compound’s reactivity and specificity in targeting certain enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-(cyclopent-1-en-1-yl)-1-fluorobenzene
- 2-Chloro-4-(cyclopent-1-en-1-yl)-1-phenoxybenzene
Comparison: 4-Chloro-2-(cyclopent-1-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C11H11ClO |
---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
4-chloro-2-(cyclopenten-1-yl)phenol |
InChI |
InChI=1S/C11H11ClO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h3,5-7,13H,1-2,4H2 |
InChI-Schlüssel |
DGTAEGZZEVMBCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.